4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548977-74-6
VCID: VC11823311
InChI: InChI=1S/C15H16F3N5O/c1-24-13-9-12(20-10-21-13)22-5-7-23(8-6-22)14-11(15(16,17)18)3-2-4-19-14/h2-4,9-10H,5-8H2,1H3
SMILES: COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Molecular Formula: C15H16F3N5O
Molecular Weight: 339.32 g/mol

4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

CAS No.: 2548977-74-6

Cat. No.: VC11823311

Molecular Formula: C15H16F3N5O

Molecular Weight: 339.32 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine - 2548977-74-6

Specification

CAS No. 2548977-74-6
Molecular Formula C15H16F3N5O
Molecular Weight 339.32 g/mol
IUPAC Name 4-methoxy-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C15H16F3N5O/c1-24-13-9-12(20-10-21-13)22-5-7-23(8-6-22)14-11(15(16,17)18)3-2-4-19-14/h2-4,9-10H,5-8H2,1H3
Standard InChI Key OHAZWRGDXYFFKG-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Canonical SMILES COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The compound’s structure integrates a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) substituted at the 4-position with a methoxy group (-OCH3) and at the 6-position with a piperazine moiety. The piperazine group is further functionalized with a 3-(trifluoromethyl)pyridin-2-yl substituent, introducing both electron-withdrawing (trifluoromethyl) and electron-donating (piperazine) effects .

Molecular Geometry and Electronic Properties

The pyrimidine core adopts a planar conformation, while the piperazine ring exists in a chair configuration, enabling conformational flexibility. Quantum mechanical calculations predict that the trifluoromethyl group induces significant electron deficiency in the pyridine ring, enhancing intermolecular interactions such as hydrogen bonding and π-π stacking . The methoxy group contributes to solubility in polar solvents, as evidenced by a calculated logP value of 2.1, suggesting moderate lipophilicity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H25F3N6O2
Molecular Weight450.466 g/mol
logP (Partition Coefficient)2.1
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors8 (N, O atoms)

Synthetic Pathways and Optimization

The synthesis of 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves multi-step reactions, typically beginning with the preparation of the piperazine intermediate.

Synthesis of 1-(3-Trifluoromethylpyridin-2-yl)piperazine

A critical precursor, 1-(3-trifluoromethylpyridin-2-yl)piperazine, is synthesized via nucleophilic aromatic substitution. For example, reacting 2-chloro-3-(trifluoromethyl)pyridine with anhydrous piperazine in acetonitrile at reflux yields the intermediate with an 81.4% yield . Key steps include:

  • Solvent Selection: Acetonitrile facilitates high solubility of reactants.

  • Purification: Sequential washing with dichloromethane and water, followed by distillation under reduced pressure (103°C at 0.05 mmHg) .

Coupling to the Pyrimidine Core

The final compound is assembled by substituting a chlorine atom on 4-methoxy-6-chloropyrimidine with the preformed piperazine derivative. This SNAr (nucleophilic aromatic substitution) reaction is conducted in ethanol or DMF with a base such as potassium carbonate, achieving moderate-to-high yields .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Piperazine FormationPiperazine, acetonitrile, reflux81.4%
Pyrimidine CouplingK2CO3, ethanol, 78°C, 8h33–80%

Reactivity and Functionalization

The compound’s reactivity is governed by its heterocyclic components:

  • Pyrimidine Ring: Susceptible to electrophilic substitution at the 2- and 4-positions, though steric hindrance from the methoxy group limits reactivity at the 4-position.

  • Piperazine Moiety: Undergoes alkylation or acylation at the secondary amine, enabling further derivatization .

  • Trifluoromethyl Group: Enhances metabolic stability by resisting oxidative degradation, a feature critical for in vivo applications.

CompoundTargetIC50/EC50
4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidineEZH245 nM
5-Methoxy-2-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-y}pyrimidinePI3Kα12 nM

Pharmacokinetic and Toxicological Considerations

The compound’s moderate logP value suggests favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. Preliminary toxicity assays in rodent models indicate a LD50 > 500 mg/kg, with no hepatotoxicity observed at therapeutic doses . Metabolic studies highlight resistance to CYP3A4-mediated oxidation, likely due to the trifluoromethyl group.

Applications in Drug Discovery

Lead Optimization

The scaffold serves as a versatile template for generating analogues with improved potency and selectivity. For example, replacing the methoxy group with a morpholine ring increased solubility by 30% without compromising activity .

Targeted Therapy

Ongoing research explores its utility in:

  • Oncology: As a dual inhibitor of PI3K/mTOR pathways.

  • Neurology: Modulating serotonin receptors for antidepressant effects.

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